Synthetic Route Efficiency: Yield Comparison in 10-Propargylfolic Acid Synthesis
2-Amino-6-(bromomethyl)-4(3H)-pteridinone serves as a critical intermediate in the synthesis of 10-propargylfolic acid, providing an alternative route to the 6-(bromomethyl)-2,4-pteridinediamine pathway [1]. In the reported synthetic procedure, the compound is generated via treatment of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide with 48% hydrobromic acid, enabling subsequent coupling reactions to yield the final antifolate product [2]. While direct comparative yield data between the 6-bromomethyl-4(3H)-pteridinone and the 2,4-diamine analog are not reported in the same study, the method demonstrates that the 4(3H)-pteridinone scaffold provides distinct regioselectivity advantages for subsequent alkylation steps compared to the 2,4-diamine derivative [3].
| Evidence Dimension | Synthetic intermediate role in antifolate preparation |
|---|---|
| Target Compound Data | 2-amino-6-(bromomethyl)-4(3H)-pteridinone hydrobromide prepared in situ from 6-(bromomethyl)-2,4-pteridinediamine hydrobromide using 48% HBr |
| Comparator Or Baseline | 6-(bromomethyl)-2,4-pteridinediamine hydrobromide (CAS 52853-40-4) |
| Quantified Difference | Not quantified in available sources; functional differentiation based on 4-oxo vs. 4-amino substitution pattern |
| Conditions | 48% hydrobromic acid treatment; synthesis of 10-propargylfolic acid derivatives |
Why This Matters
The 4-oxo group enables distinct hydrogen bonding and electronic properties compared to the 4-amino analog, affecting regioselectivity in subsequent alkylation and coupling reactions for antifolate drug synthesis.
- [1] Taylor, E. C., & Ray, P. S. (1987). Synthesis of 10-propargylfolic acid from 2-amino-6-(bromomethyl)-4(1H)-pteridinone. Journal of Organic Chemistry. View Source
- [2] NSTL Archival Data Service. Abstract: 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide conversion to 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide. http://archive.nstl.gov.cn/ View Source
- [3] Piper, J. R., & Montgomery, J. A. (1977). Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds. The Journal of Organic Chemistry, 42(2), 208-211. View Source
